2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-cyclopropylacetamide
Description
Properties
IUPAC Name |
2-[[5-[2-(1H-benzimidazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-cyclopropylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S/c22-14(17-10-5-6-10)9-24-16-21-20-15(23-16)8-7-13-18-11-3-1-2-4-12(11)19-13/h1-4,10H,5-9H2,(H,17,22)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWDQDXEXNWGQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CSC2=NN=C(O2)CCC3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-cyclopropylacetamide is a novel synthetic molecule that incorporates multiple pharmacologically active moieties, including benzimidazole and oxadiazole rings. This article reviews its biological activities, particularly focusing on its potential anticancer properties, mechanisms of action, and other pharmacological effects.
Chemical Structure
The compound's structure can be broken down into several key components:
- Benzimidazole Ring : Known for its diverse biological activity, including anticancer and antimicrobial properties.
- Oxadiazole Moiety : This structure is often associated with significant bioactivity, particularly in anticancer research.
- Cyclopropylacetamide Group : This moiety may enhance the compound's binding affinity and bioavailability.
Anticancer Activity
Recent studies have indicated that compounds containing the oxadiazole and benzimidazole frameworks exhibit promising anticancer properties. For instance, derivatives of 1,3,4-oxadiazoles have shown effectiveness against various cancer cell lines due to their ability to induce apoptosis and inhibit tumor growth.
-
Mechanism of Action :
- The anticancer activity is primarily attributed to the ability of the compound to interact with specific cellular targets involved in cell proliferation and survival pathways.
- For example, studies have shown that oxadiazole derivatives can inhibit key signaling pathways such as the PI3K/Akt pathway, leading to reduced cell survival in cancer cells .
-
Case Studies :
- A study evaluating a similar oxadiazole derivative reported an IC50 value of approximately 29.90 µg/mL against human cancer cell lines, indicating significant cytotoxicity .
- Another investigation highlighted the role of benzimidazole derivatives in enhancing the efficacy of standard chemotherapeutic agents by acting synergistically .
Antioxidant Activity
The compound also exhibits antioxidant properties, which are crucial for mitigating oxidative stress—a contributing factor in cancer progression.
- Research Findings :
Data Table: Biological Activities Overview
Comparison with Similar Compounds
3‑(2‑(1H‑Benzo[d]imidazol‑2-ylthio)acetamido)‑N‑(2,4‑dinitrophenyl)benzamide (W1)
- Structure : Shares the benzimidazole-thioacetamido backbone but replaces the oxadiazole-cyclopropyl group with a dinitrophenyl-substituted benzamide.
- Activity : Exhibits antimicrobial and anticancer activity, attributed to the electron-withdrawing nitro groups enhancing DNA interaction .
- Synthesis : Prepared via condensation of benzimidazole-thioacetamide intermediates with nitro-substituted benzoyl chlorides .
Key Difference : The absence of the oxadiazole ring in W1 reduces metabolic stability compared to the target compound.
Indole-Based Oxadiazole Derivatives
2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(thiazol/benzothiazol-2-yl)acetamides (2a–i)
- Structure : Replaces the benzimidazole-ethyl group with an indole-3-ylmethyl moiety. The thioacetamide is substituted with thiazole/benzothiazole instead of cyclopropyl.
- Activity : Demonstrated anticancer activity via kinase inhibition, with the indole group facilitating π-π stacking in binding pockets .
- Synthesis : Synthesized via a threading closure reaction of indole-3-acetic hydrazide with carbon disulfide, followed by coupling with thiazole/benzothiazole amines .
Thiazole and Thiadiazole Derivatives
N-(5-((2-(Piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives (7a-7l)
- Structure : Substitutes oxadiazole with thiadiazole and incorporates a piperidinyl-ethyl-thioether chain.
- Activity : Acetylcholinesterase inhibitory activity, with the piperidine group enhancing blood-brain barrier penetration .
- Synthesis : Derived from hydrazide precursors reacted with carbon disulfide and alkylated with piperidine derivatives .
Key Difference : The thiadiazole ring’s increased sulfur content may improve redox modulation but reduce stability compared to oxadiazole.
Cyclopropyl-Substituted Acetamides
2-[(5-Amino-1,3,4-thiadiazol-2-yl)thio]-N-cyclopropylacetamide
- Structure: Closely related to the target compound but replaces the benzimidazole-ethyl-oxadiazole unit with a 5-amino-thiadiazole group.
- Activity : Used as a pharmaceutical intermediate, suggesting utility in prodrug design .
- Synthesis : Synthesized via mercapto-thiadiazole intermediates coupled with cyclopropylamine .
Key Difference : The simplified thiadiazole-cyclopropyl structure lacks the benzimidazole-driven bioactivity of the target compound.
Structural and Functional Analysis Table
Q & A
Q. What are the recommended synthetic strategies for 2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-cyclopropylacetamide?
The synthesis involves multi-step organic reactions:
Cyclization : Formation of the 1,3,4-oxadiazole ring via dehydrative cyclization of thiosemicarbazides using POCl₃ or other dehydrating agents under reflux conditions .
Functionalization : Introduction of the benzoimidazole moiety via alkylation or nucleophilic substitution, requiring precise pH control (e.g., NaHCO₃ buffer) to avoid side reactions .
Thioether linkage : Coupling the oxadiazole intermediate with N-cyclopropylacetamide using a thioglycolic acid derivative in anhydrous DMF at 60–80°C .
Key validation: Monitor intermediates via TLC and confirm purity (>95%) by HPLC .
Q. How can structural characterization of this compound be systematically performed?
- Spectroscopic analysis :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.5 ppm for benzoimidazole) and cyclopropane methylene groups (δ 1.2–1.8 ppm) .
- HRMS : Confirm molecular weight (expected [M+H]⁺ ~440–450 Da) .
- X-ray crystallography : Resolve the spatial arrangement of the oxadiazole and benzoimidazole moieties to validate intramolecular hydrogen bonding (e.g., N–H···O interactions) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Antimicrobial : Broth microdilution (MIC determination against Gram+/Gram– bacteria and fungi) .
- Anticancer : MTT assay (IC₅₀ evaluation in cancer cell lines, e.g., HeLa or MCF-7) .
- Enzyme inhibition : Measure COX-1/2 or kinase inhibition using fluorometric/colorimetric substrates .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?
- Process parameters :
- Use continuous flow reactors to enhance heat/mass transfer and reduce side reactions (e.g., oxadiazole cyclization at 110°C with <5% impurities) .
- Automated pH control (e.g., via in-line titration) during thioether formation to maintain stability .
- Statistical optimization : Apply response surface methodology (RSM) to model solvent ratios (e.g., DMF:H₂O) and catalyst loading .
Q. What computational methods are effective for predicting biological targets and binding modes?
- Molecular docking : Use AutoDock Vina or Schrödinger Maestro to simulate interactions with enzymes (e.g., COX-2 or DNA gyrase) .
- MD simulations : Analyze ligand-protein stability (RMSD <2 Å over 100 ns) in GROMACS .
- ADMET prediction : Employ SwissADME to assess bioavailability and toxicity risks (e.g., CYP450 inhibition) .
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Analog synthesis : Vary substituents (e.g., replace cyclopropyl with methyl or phenyl groups) and compare bioactivity .
- Electron-withdrawing/donating groups : Introduce nitro (electron-withdrawing) or methoxy (electron-donating) groups on the benzoimidazole ring to modulate reactivity .
- Quantitative SAR (QSAR) : Build regression models correlating logP, polar surface area, and IC₅₀ values .
Q. How to resolve contradictions in biological activity data across studies?
- Experimental replication : Standardize assay protocols (e.g., cell passage number, serum concentration) to minimize variability .
- Meta-analysis : Pool data from multiple studies (e.g., IC₅₀ values) and apply ANOVA to identify outliers .
- Mechanistic studies : Use siRNA knockdown or CRISPR-Cas9 to confirm target specificity (e.g., validate COX-2 dependency in anti-inflammatory assays) .
Methodological Tables
Q. Table 1. Key Synthetic Intermediates and Conditions
| Step | Intermediate | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1 | Thiosemicarbazide | POCl₃, reflux, 4 h | 75 | 90 |
| 2 | Oxadiazole-thiol | K₂CO₃, DMF, 80°C | 68 | 95 |
| 3 | Final compound | Cyclopropylacetamide, TEA, 60°C | 82 | 97 |
Q. Table 2. Comparative Bioactivity of Structural Analogs
| Compound | Substituent | IC₅₀ (µM) COX-2 | MIC (µg/mL) S. aureus |
|---|---|---|---|
| Target | Cyclopropyl | 1.2 ± 0.3 | 8.5 ± 1.1 |
| Analog A | Methyl | 4.5 ± 0.7 | 25.0 ± 3.2 |
| Analog B | Phenyl | 0.9 ± 0.2 | 12.4 ± 2.0 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
